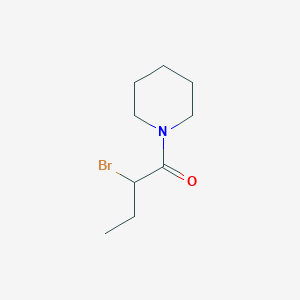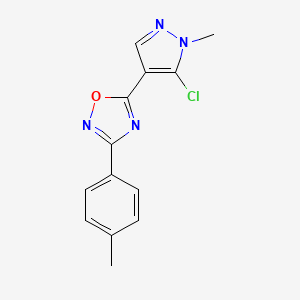
2-Phenoxy-N-(2-((4-(m-Tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
BenchChem offers high-quality 2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben das Potenzial dieser Verbindung als Antikrebsmittel untersucht. Ihre einzigartige chemische Struktur und Wechselwirkungen mit Zellkomponenten machen sie zu einem Kandidaten für die Hemmung von Tumorwachstum oder Metastasierung .
- Die Sulfonyl- und Piperazin-Einheiten der Verbindung deuten auf mögliche Wechselwirkungen mit Neurotransmitter-Rezeptoren hin. Untersuchungen zu ihren Auswirkungen auf die neuronale Funktion, den Neuroschutz oder die Modulation der Neurotransmitterfreisetzung sind im Gange .
- Aufgrund ihrer strukturellen Ähnlichkeit mit bestimmten entzündungshemmenden Medikamenten haben Wissenschaftler ihre Auswirkungen auf entzündungshemmende Pfade untersucht. Sie könnte als neuartiges entzündungshemmendes Mittel mit reduzierten Nebenwirkungen dienen .
- Die Phenoxygruppe und die Sulfonyl-Bindung der Verbindung deuten auf potenzielle kardiovaskuläre Wirkungen hin. Forscher haben ihre vasodilatorischen Eigenschaften, ihr Potenzial als Antiarrhythmikum oder ihre Auswirkungen auf die Blutdruckregulation untersucht .
- Untersuchungen haben sich auf ihre antibakteriellen und antimykotischen Eigenschaften konzentriert. Durch das Verständnis ihres Wirkmechanismus wollen Forscher neue antimikrobielle Mittel entwickeln .
- Die Löslichkeit, Stabilität und Wechselwirkungen der Verbindung mit biologischen Membranen machen sie für die Arzneimittel-Abgabe interessant. Wissenschaftler untersuchen ihre Verwendung als Träger für die gezielte Arzneimittel-Abgabe .
Krebsforschung
Neuropharmakologie
Entzündungshemmende Eigenschaften
Kardiologische Anwendungen
Antimikrobielle Aktivität
Arzneimittel-Abgabesysteme
Wirkmechanismus
Target of Action
The primary targets of 2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide are the α1B and α2A adrenoceptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide acts as a potent, non-selective antagonist of α1B and α2A adrenoceptors . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, the α1B and α2A adrenoceptors.
Biochemical Pathways
It is known that α1-adrenoceptor antagonists can improve disrupted lipid and carbohydrate profiles, while the inhibition of the α2-adrenoceptor may contribute to body weight reduction .
Pharmacokinetics
It has been observed that after the chronic administration of a similar compound, there was a reduced level of triglycerides and glucose in the rat plasma .
Result of Action
The molecular and cellular effects of 2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide’s action include a reduction in the level of triglycerides and glucose in the plasma . This suggests that the compound may have potential benefits in the improvement of the reduction of elevated glucose and triglyceride levels.
Biochemische Analyse
Biochemical Properties
It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
The transport and distribution of 2-phenoxy-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)propanamide within cells and tissues are not well-characterized. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Eigenschaften
IUPAC Name |
N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-18-7-6-8-20(17-18)24-12-14-25(15-13-24)30(27,28)16-11-23-22(26)19(2)29-21-9-4-3-5-10-21/h3-10,17,19H,11-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWQIQGWCPXRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B2551775.png)
![N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2551778.png)
![4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2551779.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2551780.png)

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2551783.png)
![3-[(2E)-but-2-en-1-yl]-8-(4-fluorophenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551785.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551787.png)

![3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid](/img/structure/B2551791.png)

